An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzoic acid (DCFBA), a critical halogenated aromatic carboxylic acid. With CAS Registry Number 86522-89-6, this compound serves as a pivotal intermediate in the synthesis of high-value chemical products.[1] Its strategic importance is most pronounced in the pharmaceutical sector, where it functions as a key building block for potent antibacterial agents, and in the agrochemical industry for the development of modern herbicides and fungicides.[2] This document consolidates essential physicochemical data, details common synthetic routes with an exemplary protocol, explores its reactivity, outlines its primary applications, and provides critical safety and handling information. The content is tailored for researchers, chemists, and procurement managers in the fields of drug discovery, chemical process development, and material science.
Physicochemical Properties and Structural Analysis
The utility of 2,4-Dichloro-5-fluorobenzoic acid in complex organic synthesis is a direct result of its specific chemical structure and resulting physical properties.
Identification and Nomenclature
Proper identification is crucial for regulatory compliance and scientific accuracy. The compound is most commonly identified by its CAS number.
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-5-fluorobenzoic acid[3] |
| CAS Number | 86522-89-6[2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂[2][3][4] |
| Synonyms | Benzoic acid, 2,4-dichloro-5-fluoro-[3] |
Core Physicochemical Data
The physical and chemical parameters of DCFBA are summarized below. These properties influence its reaction conditions, solubility, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 209.00 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 142 - 146 °C | [2][4] |
| Boiling Point (Predicted) | 311.7 ± 37.0 °C at 760 mmHg | [4] |
| pKa (Predicted) | 2.29 ± 0.25 | [5] |
| LogP | 2.83 | [5] |
The acidity of DCFBA, indicated by its low predicted pKa, is significantly influenced by the electron-withdrawing effects of the three halogen substituents. The chlorine and fluorine atoms pull electron density from the benzene ring through the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to unsubstituted benzoic acid (pKa = 4.2).[6]
Structural Analysis
The arrangement of the substituents on the benzene ring dictates the compound's reactivity and its utility as a synthetic precursor.
Caption: Chemical structure of 2,4-Dichloro-5-fluorobenzoic acid.
Spectroscopic Profile
While specific spectra can vary with instrumentation and conditions, the following provides an expert analysis of the expected spectroscopic signatures for DCFBA, essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons. The proton at position C6 (adjacent to the fluorine) will likely appear as a doublet, and the proton at position C3 will also be a doublet. Their chemical shifts would typically be in the 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing nature of the adjacent halogens and carboxylic acid group. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be highly variable depending on the solvent and concentration.[7]
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The six aromatic carbons will appear in the 110-140 ppm range. Carbons directly bonded to the electronegative halogens (C-Cl, C-F) will be shifted further downfield, and their signals may show splitting due to coupling with the fluorine atom.[8]
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the functional groups present. A very broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Strong C-Cl and C-F stretching bands will be visible in the fingerprint region, typically below 1200 cm⁻¹.[9]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208 (for the most common isotopes ³⁵Cl and ¹⁹F). A characteristic isotopic pattern will be visible for the molecular ion due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) will be approximately 65% of the M⁺ peak's intensity, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak's intensity.
Synthesis and Reactivity
DCFBA is not a naturally occurring compound and must be produced through multi-step organic synthesis. Its reactivity is dominated by the carboxylic acid group and the substituted aromatic ring.
Key Synthesis Pathways
The most common industrial synthesis starts with 2,4-dichlorofluorobenzene.[10] The process involves two main steps:
-
Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2,4-dichloro-5-fluoroacetophenone.[7][10]
-
Oxidation (Haloform Reaction): The resulting acetophenone is then oxidized using a sodium hypochlorite solution (chlorine bleach).[7][10] This reaction converts the acetyl group into a carboxylate, which is then acidified to yield the final 2,4-Dichloro-5-fluorobenzoic acid product.
More modern approaches, such as continuous-flow processes using air or nitric acid for oxidation, have been developed to improve safety, efficiency, and scalability while reducing environmental impact.[11]
Caption: Simplified workflow for the synthesis of DCFBA.
Representative Synthesis Protocol
The following protocol is an illustrative example based on patent literature and should be adapted and optimized with appropriate laboratory safety measures.[10]
-
Acylation: To a reaction vessel, charge 2,4-dichlorofluorobenzene (1.0 eq) and aluminum chloride (2.5 eq).
-
While maintaining the temperature between 20-40°C, slowly add acetyl chloride (1.5 eq).
-
After the addition is complete, heat the mixture to 120°C and stir for 2 hours.
-
Quenching: Carefully pour the hot reaction mixture onto ice. Extract the separated oil with a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Remove the solvent under reduced pressure. To the residue (crude 2,4-dichloro-5-fluoroacetophenone), add a sodium hypochlorite solution.
-
Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.
-
Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,4-Dichloro-5-fluorobenzoic acid.
Applications in Research and Industry
DCFBA is a highly sought-after intermediate due to the unique reactivity imparted by its halogenation pattern.[1]
-
Pharmaceutical Synthesis: This is the most significant application. DCFBA is a crucial precursor for synthesizing a range of potent fluoroquinolone antibiotics, including Ciprofloxacin.[1][8] The specific arrangement of chloro and fluoro substituents provides the necessary chemical framework for building the complex molecular architecture required for high antibacterial efficacy.[1]
-
Agrochemical Development: In agricultural chemistry, DCFBA serves as a key building block for herbicides and fungicides.[2] Its structure allows for the creation of active ingredients that can selectively target enzymes in weeds or fungi, contributing to enhanced crop protection and yield.[2][12]
-
Material Science: The compound is also employed in the formulation of specialty polymers and advanced coatings. Its incorporation can enhance properties such as thermal stability and resistance to environmental degradation.[2]
Safety, Handling, and Storage
As a hazardous chemical, proper handling and storage of 2,4-Dichloro-5-fluorobenzoic acid are mandatory to ensure personnel safety and maintain material integrity.
Hazard Identification
DCFBA is classified as an irritant. The primary hazards are summarized by its GHS classifications.[3]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6][13]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]
-
-
General Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.
First Aid and Spill Response
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][13]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[6][13]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][13]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
-
Spill Response: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Prevent the chemical from entering the environment.[6]
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] The compound is stable under normal storage conditions.[13]
Conclusion
2,4-Dichloro-5-fluorobenzoic acid is a versatile and indispensable chemical intermediate. Its well-defined physicochemical properties, combined with its specific reactivity, make it a cornerstone in the synthesis of numerous high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for any scientist or organization utilizing this compound in research or commercial production.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.
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- ChemicalBook. (n.d.). 86522-89-6(2,4-Dichloro-5-fluorobenzoic acid) Product Description.
- Unknown. (2025, October 26). The Crucial Role of 2,4-Dichloro-5-fluorobenzoic Acid in Pharmaceutical Synthesis.
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- LookChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid|86522-89-6.
- ACS Publications. (2018, January 22). Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process.
- ChemicalBook. (2025, July 14). 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6.
- MySkinRecipes. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid.
- Google Patents. (n.d.). SU1470175A3 - Method of producing 2,4-dichloro-5-fluorobenzoic acid.
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- NIST. (n.d.). Benzoic acid, 2,4-dichloro-.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
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Figure 1: Saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene to 2,4-dichloro-5-fluorobenzoic acid.